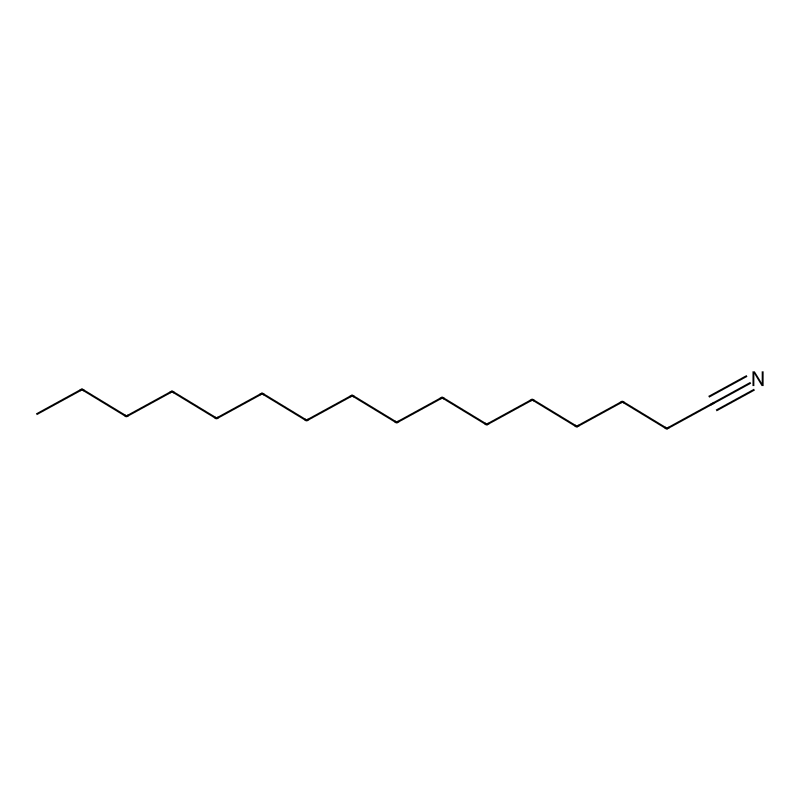

Hexadecanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Compound Identification and Basic Information

The table below summarizes the key identifiers for hexadecanenitrile:

| Property | Value / Identifier |

|---|---|

| Systematic Name | This compound [1] [2] |

| Molecular Formula | C16H31N [1] [2] [3] |

| Molecular Weight | 237.43 g/mol [2] [3] |

| CAS Registry Number | 629-79-8 [3] [4] [5] |

| Other Names | Palmitonitrile; 1-Cyanopentadecane; Palmitic acid nitrile [3] [4] |

| InChI Key | WGXGAUQEMYSVJM-UHFFFAOYSA-N [3] [5] |

Physical and Chemical Properties

The thermodynamic and physical properties of this compound, crucial for process design and handling, are listed in the table below. Data is compiled from authoritative sources like NIST [2] [3] [4].

| Property | Value | Unit | Source / Comment |

|---|---|---|---|

| Melting Point | 304.52 | K | [2] |

| 304.0 ± 3.0 | K | Average of 10 values [3] | |

| Normal Boiling Point | 606.2 | K | [3] [4] |

| Critical Temperature | 841.79 | K | Joback Calculated [4] |

| Critical Pressure | 1294.86 | kPa | Joback Calculated [4] |

| Enthalpy of Vaporization (ΔvapH°) | 93.3 ± 0.4 | kJ/mol | At standard conditions [3] |

| Enthalpy of Formation (ΔfH°gas) | -208.69 | kJ/mol | Joback Calculated [4] |

| Gibbs Energy of Formation (ΔfG°) | 217.02 | kJ/mol | Joback Calculated [4] |

| Calculated Log P | 6.125 | - | Indicates high lipophilicity [5] |

Synthesis and Preparation

This compound can be synthesized through several methods. An industrially relevant patent (US3739007A) describes a process for preparing long-chain aliphatic nitriles via radical addition.

Radical Addition of Acetonitrile to Olefins

This patent describes a one-step process to synthesize nitriles with increased chain length by reacting acetonitrile with mono-olefins [6].

- Reaction Scheme: The general reaction involves acetonitrile and a long-chain α-olefin (e.g., 1-pentadecene) to form this compound [6].

- Procedure:

- A mixture of acetonitrile and the olefin is prepared. An example molar ratio is 10:1 (acetonitrile to olefin) [6].

- A radical initiator is added. Di-tert-butyl peroxide is used in the example at a concentration of 3.5% by weight of the total charge [6].

- The reaction is conducted in a sealed vessel under pressure. It is heated with agitation, for instance, at 180°C for 16 hours [6].

- After the reaction, the mixture is cooled. Volatile materials, including unreacted acetonitrile, are removed under vacuum [6].

- The crude product can be further purified. The patent describes washing the product with diethyl ether, followed by distillation to isolate the pure nitrile [6].

The following diagram illustrates the workflow for this radical addition synthesis described in the patent:

Workflow for radical addition synthesis of this compound.

Other General Methods

While not specified for this compound in the search results, general methods for nitrile synthesis from organic chemistry can be considered [7]:

- Nucleophilic Substitution: Reaction of a halogenoalkane (e.g., 1-bromopentadecane) with a cyanide ion source (e.g., KCN) in ethanol under reflux [7].

- Dehydration of Amides: Dehydrating a primary amide (e.g., hexadecanamide) using a reagent such as phosphorus(V) oxide (P₄O₁₀) [7].

Safety and Handling

Comprehensive toxicological and safety data for this compound was not available in the search results. Always consult relevant Safety Data Sheets (SDS) from chemical suppliers before experimental work.

Summary

This compound (palmitonitrile) is a long-chain nitrile with well-characterized physical properties. It can be synthesized via industrially relevant routes like the radical addition of acetonitrile to olefins. Its high lipophilicity suggests potential applications in material science or as a synthetic intermediate.

References

- 1. This compound | C16H31N | CID 69424 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. -- Critically Evaluated Thermophysical Property... This compound [wtt-pro.nist.gov]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. Chemical Properties of this compound (CAS 629-79-8) [chemeo.com]

- 5. This compound properties [materials.springer.com]

- 6. Process for preparing aliphatic nitriles of increased carbon ... [patents.google.com]

- 7. Preparation of Nitriles [chem.libretexts.org]

Introduction to Hexadecanenitrile Analysis

Hexadecanenitrile (C₁₆H₃₁N), also known as palmitonitrile, is a long-chain aliphatic nitrile. Its analysis is crucial in industrial applications and environmental monitoring, particularly for identifying nitrogen-containing compounds in complex mixtures like waste tire pyrolysis oils (WTPOs) [1]. Analyzing such compounds helps in understanding the composition and environmental impact of recycled materials.

Experimental Protocol for GC-MS Analysis

Here is a detailed methodology for analyzing this compound in complex samples such as WTPOs.

Sample Preparation and Extraction

- Sample Collection and Pre-fractionation: Begin by fractionating the crude pyrolysis oil via distillation based on boiling points. Research often focuses on fractions boiling below 350°C [1].

- Extraction and Enrichment of Nitrogen Compounds:

- Use Solid Phase Extraction (SPE) to isolate nitrogen compounds from the hydrocarbon matrix.

- Pass the light oil fraction (e.g., 1-2 mL) through a conditioned SPE cartridge (e.g., silica-based or similar adsorbents).

- Elute the nitrogen-containing compounds, including this compound, using an appropriate solvent like a mixture of n-hexane and dichloromethane [1].

- Gently evaporate the eluent under a stream of nitrogen gas and reconstitute the residue in a suitable solvent like methanol for GC-MS analysis [1].

GC-MS Instrumental Configuration

The following table summarizes the key instrumental parameters, optimized from forensic and environmental analysis methods [2] [1].

Table 1: Optimized GC-MS Parameters for this compound Analysis

| Parameter | Specification | Notes / Purpose |

|---|---|---|

| GC System | Agilent 7890B or equivalent | |

| MS Detector | Agilent 5977A Single Quadrupole MSD or equivalent | |

| GC Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | Standard non-polar/low-polarity stationary phase [2]. |

| Carrier Gas | Helium (99.999% purity) | |

| Flow Rate | 2.0 mL/min (constant flow) | |

| Injection Temp. | 250°C | |

| Injection Mode | Split or splitless (as required by sample) | |

| Injection Volume | 1 µL |

| Oven Temp. Program | - Initial: 60°C (hold 1 min)

- Ramp 1: 20°C/min to 180°C

- Ramp 2: 15°C/min to 300°C (hold 5 min) | Total run time: ~10-20 min. Fast programming enables high-throughput screening [2]. | | MS Ionization | Electron Impact (EI) | Standard "hard" ionization at 70 eV [3]. | | Ion Source Temp. | 230°C | | | Quadrupole Temp. | 150°C | | | Data Acquisition | Full scan mode (e.g., m/z 40-450) | | | Spectral Libraries | NIST, Wiley, Cayman | For spectral matching and tentative identification [2]. |

Data Analysis and Identification

- Tentative Identification: Identify this compound by comparing its acquired mass spectrum against commercial library spectra (NIST, Wiley). A high match quality score (e.g., >90%) provides confident identification [2].

- Confirmation with Standards: Confirm the identity by analyzing an authentic this compound standard under the same conditions and matching the retention time and mass spectrum [1].

Workflow and Data Interpretation

The following diagram illustrates the complete experimental workflow from sample to result.

Expected Mass Spectral Data

Under EI conditions (70 eV), this compound produces a characteristic mass spectrum.

Table 2: Characteristic Mass Spectral Ions of this compound

| Ion (m/z) | Relative Abundance | Proposed Identity |

|---|---|---|

| 237 | Low | Molecular Ion (M⁺•) |

| 110 | High | Base Peak [CH₂=C(CN)-(CH₂)₇-CH₃]⁺? |

| 96 | High | [CH₂=C(CN)-(CH₂)₆-CH₃]⁺? |

| 83 | Medium | [CH₂=C(CN)-(CH₂)₄-CH₃]⁺? |

| 69 | Medium | [CH₂=C(CN)-(CH₂)₂-CH₃]⁺? |

| 55 | Medium | [CH₂=C(CN)-CH₂]⁺ |

Key Applications and Discussion

The primary application of this compound analysis is in the chemical characterization of waste tire pyrolysis oils (WTPOs) [1]. Identifying this and other nitriles is essential for assessing the fuel quality and environmental impact of WTPOs, and for developing catalytic upgrading and denitrification processes.

This protocol uses Electron Impact (EI) ionization, which provides reproducible, library-searchable fragmentation patterns but may yield a low-abundance molecular ion (M⁺•) for this compound [4] [3]. This is a known characteristic of aliphatic nitriles in EI-MS.

Quality Control and Safety Notes

- Quality Control: Include procedural blanks, calibration checks, and replicate analyses to ensure data reliability.

- Method Validation: For quantitative work, validate the method for parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy [2].

- Safety: this compound may be harmful if inhaled or absorbed through the skin. Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

Comprehensive Application Notes and Protocols: Hexadecanenitrile in Bio-oil Production

Introduction to Bio-oil Production and Hexadecanenitrile Significance

Bio-oil produced through pyrolysis of biomass represents a promising renewable alternative to fossil fuels, with the potential to address both energy sustainability and waste management challenges. Pyrolysis involves the thermal decomposition of organic material at elevated temperatures (400-600°C) in an oxygen-free environment, yielding liquid bio-oil, solid biochar, and gaseous products. The complex composition of bio-oil includes various oxygenated and nitrogenated compounds, acids, ketones, aldehydes, phenols, alcohols, and sugars, which collectively contribute to its characteristic high acidity, corrosiveness, and instability. Among these constituents, nitrogen-containing compounds like this compound have garnered research interest due to their formation mechanisms and implications for bio-oil quality and upgrading requirements.

This compound (C₁₅H₃₁CN), also known as palmitonitrile, is a long-chain nitrile compound identified in bio-oils derived from specific feedstock types, particularly those rich in proteins or nitrogen content. This compound holds significance in bio-oil research for several reasons. First, its presence indicates specific transformation pathways during pyrolysis, particularly interactions between fatty acids and nitrogen sources. Second, its formation competes with the production of desirable hydrocarbon compounds, potentially reducing bio-oil fuel quality. Third, understanding its formation mechanisms enables researchers to develop targeted pretreatment strategies to minimize its generation or facilitate its subsequent conversion to more valuable products. Recent investigations have revealed that this compound predominantly forms through dehydration reactions of hexadecanamide, which itself derives from reactions between hexadecanoic acid and ammonia sources during pyrolysis [1].

The presence of this compound in bio-oil is particularly notable when processing high-protein biomass such as microalgae, sewage sludge, or other nitrogen-rich feedstocks. In natural microalgae from Taihu Lake, research demonstrated that metal oxides present in the biomass ash (particularly CaO, MgO, and Al₂O₃) catalyze the transformation of hexadecanoic acid and ammonia into hexadecanamide, which subsequently dehydrates to form this compound [1]. This pathway represents an important nitrogen incorporation mechanism that affects both the yield and composition of the resulting bio-oil. The following table summarizes key characteristics of this compound and its significance in bio-oil production:

Table 1: Key Characteristics of this compound in Bio-oil Context

| Characteristic | Description | Significance in Bio-oil Production |

|---|---|---|

| Chemical Formula | C₁₅H₃₁CN | Indicates long-chain nitrile structure |

| Molecular Weight | 237.42 g/mol | Affects volatility and distillation behavior |

| Formation Pathway | Dehydration of hexadecanamide from fatty acid-NH₃ reaction | Represents nitrogen incorporation route |

| Catalytic Promotion | Enhanced by metal oxides (CaO, MgO, Al₂O₃) in ash | Ash content increases yield through catalytic effects |

| Impact on Bio-oil | Contributes to nitrogen content | Affects stability, upgrading requirements, and potential applications |

Formation Mechanisms and Influencing Factors

Chemical Pathways and Catalytic Effects

The formation of this compound during pyrolysis follows a well-defined reaction cascade that begins with nitrogen-rich biomass components. In proteinaceous feedstocks like microalgae, proteins thermally decompose to release ammonia (NH₃), which then reacts with available fatty acids. Specifically, hexadecanoic acid (palmitic acid, C₁₅H₃₁COOH), a common fatty acid in many biomass feedstocks, undergoes reaction with ammonia to form hexadecanamide (C₁₅H₃₁CONH₂). This amide intermediate then undergoes dehydration during pyrolysis conditions, losing a water molecule to form the stable nitrile compound This compound [1]. This transformation pathway represents a significant nitrogen incorporation route that directly affects bio-oil composition and quality parameters.

The presence of inorganic constituents in biomass, particularly metal oxides commonly found in ash, dramatically influences the this compound formation rate and yield. Research on natural microalgae from Taihu Lake demonstrated that metal oxides—especially calcium oxide (CaO), magnesium oxide (MgO), and aluminum oxide (Al₂O₃)—act as potent catalysts that promote the reaction between hexadecanoic acid and ammonia, thereby accelerating this compound formation [1]. These catalytic materials are inherently present in many biomass feedstocks, particularly those from aquatic environments or waste streams, with ash content in natural microalgae reaching up to 33.2% by weight [1]. The catalytic mechanism likely involves surface-mediated reactions where metal oxide surfaces provide active sites that facilitate the nucleophilic attack of ammonia on the carbonyl carbon of fatty acids, followed by dehydration steps.

Table 2: Factors Influencing this compound Formation in Pyrolysis Bio-oil

| Factor Category | Specific Factors | Effect on this compound Formation |

|---|---|---|

| Feedstock Properties | Protein content | Higher protein increases ammonia precursors |

| Lipid/fatty acid profile | More hexadecanoic acid enhances formation potential | |

| Ash content | Higher ash typically increases formation through catalytic effects | |

| Specific metal oxides (CaO, MgO, Al₂O₃) | Direct catalytic promotion of reaction pathways | |

| Process Conditions | Pyrolysis temperature | Optimal formation typically at medium pyrolysis temperatures (~500°C) |

| Residence time | Longer times may increase conversion until equilibrium | |

| Heating rate | Fast pyrolysis may alter product distribution | |

| Pretreatment Approaches | Acid washing | Significantly reduces formation by removing catalytic metals |

| Demineralization | Reduces catalytic ash content, decreasing formation | |

| Thermal pretreatment | May alter protein decomposition pathways |

The following diagram illustrates the primary formation pathway of this compound from biomass constituents during pyrolysis:

Impact of Pretreatment Strategies

Acid pretreatment has emerged as a highly effective strategy for controlling this compound formation in bio-oil production. The fundamental principle involves using acidic solutions, typically hydrochloric acid at varying concentrations, to demineralize biomass feedstocks before pyrolysis. This pretreatment directly targets the catalytic metal oxides in ash that promote this compound formation. Research demonstrates that hydrochloric acid at concentrations around 2 mol/L effectively removes these inorganic catalysts, with the optimal concentration depending on the specific biomass composition and ash characteristics [1]. After effective acid pretreatment, the selective formation of valuable oxygenated compounds like hexadecanoic acid increases significantly, while undesirable nitrogen-containing compounds like this compound decrease substantially.

The efficacy of acid pretreatment extends beyond simply controlling nitrile formation. Comprehensive studies on natural microalgae have revealed that de-ashing pretreatment before pyrolysis is essential for improving overall biocrude yield and quality, as well as enhancing biomass conversion efficiency [1]. Following acid pretreatment with 2M HCl, liquid bio-oil yields increased from 34.4% to 40.5%, while hydrocarbon compounds in the liquid product increased from 12.90% to 26.67% [1]. Additionally, the acid pretreatment enhanced the content of valuable C9–C16 compounds and increased the Higher Heating Value (HHV) of the bio-oil, making it more suitable for fuel applications. These improvements collectively demonstrate that controlling this compound formation through pretreatment correlates with enhanced overall bio-oil quality and economic viability.

Experimental Protocols

Biomass Pretreatment and Pyrolysis Production

Objective: To produce bio-oil from nitrogen-rich biomass with controlled this compound content through optimized pretreatment and pyrolysis conditions.

Materials and Equipment:

- Biomass feedstock (natural microalgae, sewage sludge, or other protein-rich biomass)

- Hydrochloric acid solutions (varying concentrations: 0.1M, 1M, 2M, 4M)

- Deionized water

- Soxhlet extraction apparatus

- Laboratory oven

- Pyrolysis reactor with temperature control and inert gas supply

- Filtration setup

- Analytical balance

- Drying equipment

Pretreatment Procedure:

- Biomass Preparation: Begin with drying the biomass feedstock at 70°C for 24 hours to reduce moisture content. Subsequently, grind the material to a particle size of 0.5-1.0 mm to increase surface area for improved pretreatment efficiency.

- Acid Treatment: Prepare hydrochloric acid solutions across a concentration gradient (0.1M, 1M, 2M, 4M). Mix each acid solution with the dried biomass at a ratio of 10:1 (liquid volume to biomass mass). Stir the mixture continuously for 2 hours at ambient temperature (25°C) to facilitate demineralization.

- Washing and Neutralization: After acid treatment, filter the biomass and wash repeatedly with deionized water until the filtrate reaches neutral pH (pH 7.0). This critical step removes both the acid and dissolved mineral components.

- Drying: Dry the washed biomass in an oven at 80°C for 24 hours or until constant weight is achieved. Determine the ash content of the pretreated biomass using thermogravimetric analysis (TGA) to quantify demineralization efficiency.

Pyrolysis Process:

- Reactor Preparation: Load 50g of pretreated biomass into the pyrolysis reactor. Seal the system and purge with nitrogen gas for 15 minutes to establish an oxygen-free environment, which is essential for preventing combustion.

- Thermal Decomposition: Heat the reactor to 500°C at a controlled heating rate of 10°C/min under continuous nitrogen flow (100 mL/min). Maintain this temperature for 2 hours to ensure complete pyrolysis.

- Product Collection: Condense the volatile pyrolysis vapors using a condenser system cooled with liquid nitrogen to collect the liquid bio-oil product. Weigh the collected bio-oil to determine product yield.

- Storage: Store the bio-oil in sealed containers under inert atmosphere at 4°C to prevent aging or degradation before analysis.

Analytical Characterization Methods

Objective: To identify and quantify this compound in bio-oil and characterize relevant bio-oil properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Sample Preparation: Dilute bio-oil samples in dichloromethane or another suitable solvent at a 1:100 (w/v) ratio. Filter through a 0.45μm PTFE filter to remove particulate matter.

- GC-MS Parameters: Utilize an Agilent HP-88 column (0.25mm × 100m) or equivalent. Set the injector temperature to 280°C with a split ratio of 50:1. Employ a temperature program: initial 50°C (hold 2 min), ramp to 280°C at 5°C/min, final hold 10 min. Set the ion source temperature to 230°C and electron energy to 70eV.

- Identification and Quantification: Identify this compound by comparing retention times and mass spectra with authentic standards. Use internal standard calibration curves for quantitative analysis.

Elemental Analysis:

- Procedure: Determine carbon, hydrogen, nitrogen, and oxygen content using an elemental analyzer. Calculate oxygen content by difference: O% = 100% - (C% + H% + N% + Ash%).

- Higher Heating Value (HHV) Calculation: Apply the modified Dulong formula: HHV (MJ/kg) = (3.55C² - 232C - 2230H + 51.2C×H + 131N + 20,600) × 10⁻³, where C, H, N represent mass percentages [1].

Fourier Transform Infrared Spectroscopy (FTIR):

- Sample Preparation: Prepare bio-oil films between potassium bromide plates or use attenuated total reflectance (ATR) accessory.

- Analysis Parameters: Collect spectra in the range 4000-400 cm⁻¹ with 32 scans at 4 cm⁻¹ resolution. Identify characteristic functional groups: nitriles (C≡N stretch ~2240-2260 cm⁻¹), amides (C=O stretch ~1640-1680 cm⁻¹), and other oxygenated compounds.

The following workflow diagram summarizes the experimental process from biomass to analysis:

Quantitative Data and Research Findings

Effect of Pretreatment on Bio-oil Composition

Recent investigations have systematically quantified the impact of acid pretreatment on bio-oil composition and this compound formation. Research utilizing natural microalgae from Taihu Lake demonstrated that hydrochloric acid pretreatment significantly alters product distribution during pyrolysis. The liquid yield increased from 34.4% for untreated natural microalgae (NA) to 40.5% for samples pretreated with 2M HCl, indicating enhanced conversion efficiency following demineralization [1]. Most notably, the relative content of hexadecanoic acid in the bio-oil increased dramatically with acid pretreatment, from 22.4% in untreated samples to 58.8% in samples pretreated with 4M HCl, while simultaneous reductions in nitrogen-containing compounds like this compound were observed [1]. These changes confirm that acid pretreatment effectively suppresses the catalytic pathways that convert valuable fatty acids into undesirable nitrogenated compounds.

The relationship between acid concentration and ash removal efficiency follows a distinct optimum curve, with 2M HCl identified as the most effective concentration for de-ashing natural microalgae. At this concentration, ash content decreased from 33.2% to 21.1%, effectively removing the metal oxide catalysts responsible for promoting this compound formation [1]. Interestingly, higher acid concentrations (4M, 6M, 8M) resulted in increased ash content, potentially due to chemical transformations or redeposition of dissolved minerals. Concurrent with the reduction in ash content, hydrocarbon compounds in the liquid product increased from 12.90% (untreated) to 26.67% (2M HCl pretreatment), demonstrating the overall quality improvement achieved through optimized acid pretreatment [1]. The following table summarizes key quantitative findings from these investigations:

Table 3: Effect of HCl Pretreatment Concentration on Bio-oil Production from Natural Microalgae

| HCl Concentration (M) | Ash Content (wt%) | Liquid Yield (%) | Hexadecanoic Acid Selectivity (%) | Hydrocarbon Compounds in Bio-oil (%) |

|---|---|---|---|---|

| Untreated (NA) | 33.2 | 34.4 | 22.4 | 12.90 |

| 0.1 M | ~33.2 | - | - | - |

| 1 M | - | - | - | - |

| 2 M | 21.1 | 40.5 | - | 26.67 |

| 4 M | 30.9 | - | 58.8 | - |

| 6 M | 32.9 | - | - | - |

| 8 M | 43.3 | - | - | -

Fuel Quality Parameters and Enhancement

The improvement in bio-oil quality following acid pretreatment extends beyond composition changes to fundamental fuel properties. The Higher Heating Value (HHV) represents a critical parameter for assessing bio-oil's potential as a fuel, with commercial diesel typically exhibiting HHV around 45 MJ/kg [2]. Research on sewage sludge pyrolysis demonstrated that crude pyrolysis oil possesses an HHV of 36 MJ/kg, while fractionated components following catalytic treatment reached 40 MJ/kg [2]. Although specific HHV values for this compound-rich bio-oils are not provided in the available literature, the documented increase in hydrocarbon content and reduction in oxygenated and nitrogenated compounds following acid pretreatment consistently contribute to improved heating values.

The carbon chain length distribution of bio-oil compounds significantly influences fuel properties and application potential. Acid pretreatment of natural microalgae has been shown to enhance the content of valuable C9–C16 compounds in the resulting bio-oil [1]. These mid-chain hydrocarbons align closely with conventional diesel fuel ranges, improving the compatibility of bio-oil with existing fuel infrastructure and engine systems. The reduction in this compound and similar nitrogen-containing compounds through pretreatment also diminishes bio-oil nitrogen content, potentially reducing NOx emissions during combustion and simplifying subsequent upgrading processes. The following table compares key fuel quality parameters across different bio-oil types and conventional fuels:

Table 4: Comparison of Fuel Quality Parameters for Different Bio-oils and Conventional Fuels

| Fuel Type | Higher Heating Value (MJ/kg) | Oxygen Content (wt%) | Nitrogen Content (wt%) | Carbon Range | Key Characteristics |

|---|---|---|---|---|---|

| Commercial Diesel | ~45 [2] | <1 | <0.1 | C9-C16 | Standard for comparison |

| Sewage Sludge Pyrolysis Oil | 36 [2] | - | - | - | Contains hydrocarbons, oxygenated, and nitrogenated compounds |

| Sewage Sludge Fractionated Oil | 40 [2] | - | - | - | Catalytic cracking improves quality |

| Natural Microalgae (Untreated) | - | ~22 [1] | ~6.6 [1] | Broad | High nitrogen, high ash |

| Natural Microalgae (Acid-Treated) | - | Reduced | Reduced | Enhanced C9-C16 | Improved fuel quality |

Applications and Implications

Bio-oil Utilization and this compound Impact

The presence of this compound in bio-oil significantly influences potential applications and utilization pathways. Fuel applications represent the primary intended use for bio-oil, but nitrogen-containing compounds like this compound contribute to several challenges in this domain. During combustion, these nitrogen compounds can increase NOx emissions, exacerbating air pollution concerns. Furthermore, this compound and similar compounds can negatively affect catalyst performance during upgrading processes such as hydrotreatment, potentially leading to catalyst deactivation and reduced process efficiency [3]. The instability associated with nitrogen-containing compounds also complicates storage and handling, limiting practical implementation of bio-oils derived from protein-rich feedstocks.

Alternative application pathways exist where this compound content may be less problematic or even advantageous. Bio-oils containing specific nitrogen compounds have been investigated as asphalt additives, where their chemical composition can improve low-temperature performance and workability of petroleum asphalt binders [4]. However, it is important to note that bio-oils high in oxygen and nitrogen content typically increase ageing sensitivity in asphalt applications, potentially limiting long-term performance. In non-fuel applications, this compound itself may serve as a valuable chemical feedstock for synthesizing amines, amides, and other nitrogen-containing specialty chemicals, though extraction and purification would be necessary. The complex trade-offs in bio-oil applications highlight the importance of understanding compound-specific effects like those of this compound when designing utilization strategies.

Control Strategies and Quality Optimization

Effective management of this compound content begins with feedstock selection strategies. Biomass materials with lower protein content naturally produce less ammonia during pyrolysis, directly reducing this compound formation potential. Similarly, feedstocks with lower inherent ash content, particularly reduced levels of catalytic metal oxides (CaO, MgO, Al₂O₃), exhibit diminished catalytic promotion of the this compound formation pathway [1]. When working with high-protein, high-ash feedstocks like natural microalgae, targeted pretreatment becomes essential for quality control. The demonstrated efficacy of acid washing for demineralization provides a proven method for reducing the catalytic effects that promote this compound formation, with 2M HCl identified as optimal for natural microalgae [1].

Process parameter optimization offers additional control over this compound formation. Adjusting pyrolysis temperature, residence time, and heating rates can influence the complex reaction network that includes this compound formation pathways. Post-processing techniques such as catalytic hydrotreatment can effectively reduce nitrogen content in bio-oils, potentially converting this compound into more desirable hydrocarbons [3]. Advanced fractionation methods including vacuum distillation and molecular distillation enable separation of nitrogen-containing compounds from valuable hydrocarbon fractions, improving both quality and application potential [3]. These integrated approaches—combining feedstock management, targeted pretreatment, process optimization, and advanced upgrading—provide comprehensive strategies for controlling this compound content while maximizing bio-oil value.

Conclusion

This compound represents an important nitrogen-containing compound in bio-oils derived from protein-rich feedstocks, forming through metal oxide-catalyzed reactions between fatty acids and ammonia during pyrolysis. Its presence significantly affects bio-oil quality, particularly increasing nitrogen content and influencing combustion properties and upgrading requirements. Acid pretreatment, specifically with 2M hydrochloric acid, has been demonstrated as an effective approach for reducing this compound formation by removing catalytic metal oxides from biomass before pyrolysis. This pretreatment not only controls undesirable nitrogen compounds but also enhances overall bio-oil yield and quality, increasing hydrocarbon content and improving fuel properties. Future research should focus on optimizing integrated pretreatment and upgrading strategies specifically tailored to manage nitrogen compounds like this compound across diverse feedstock types, ultimately advancing bio-oil's potential as a renewable fuel source.

References

- 1. Pyrolysis of High-Ash Natural Microalgae from Water Blooms [pmc.ncbi.nlm.nih.gov]

- 2. Fractions composition study of the pyrolysis oil obtained ... [sciencedirect.com]

- 3. Novel techniques of pretreatments and post-treatments for ... [sciencedirect.com]

- 4. A Review of Characteristics of Bio-Oils and Their Utilization ... [mdpi.com]

Comprehensive Application Notes and Protocols: Formation of Hexadecanenitrile from Hexadecanoic Acid

Chemical Background and Significance

The transformation of hexadecanoic acid (palmitic acid) to hexadecanenitrile (palmitonitrile) represents a fundamental reaction pathway in organic chemistry with significant implications across pharmaceutical, polymer, and industrial manufacturing sectors. Hexadecanoic acid is a straight-chain, sixteen-carbon, saturated long-chain fatty acid that occurs naturally in many animal and vegetable fats, particularly in palm oil, butter, cheese, and milk [1]. With the chemical formula C₁₆H₃₂O₂ and molecular weight of 256.42 g/mol, it typically appears as white crystalline scales with a slight characteristic odor and taste [1]. The conversion to this compound (C₁₆H₃₁N, MW 237.42 g/mol) entails the transformation of a carboxylic acid functionality to a nitrile group (-C≡N), substantially altering the compound's chemical properties and reactivity while maintaining the 16-carbon hydrocarbon backbone [2].

This transformation is of particular significance in industrial chemistry as it provides a valuable route for converting renewable lipid feedstocks into nitrogen-containing compounds with enhanced utility. This compound serves as a versatile intermediate in the synthesis of fatty amines, amides, and other specialty chemicals [2]. The nitrile functionality offers diverse reactivity, including hydrolysis to amides or carboxylic acids, reduction to primary amines, and participation in various carbon-carbon bond-forming reactions. Recent advances in catalytic methodologies have improved the efficiency and sustainability of this conversion, aligning with green chemistry principles by utilizing renewable resources and reducing hazardous waste generation [3].

Reaction Pathways and Mechanisms

The conversion of hexadecanoic acid to this compound can proceed through distinct chemical pathways, each with characteristic mechanisms, catalysts, and intermediates. Understanding these routes enables researchers to select the most appropriate method based on available substrates, desired purity, and equipment constraints.

Direct Dehydration of Hexadecanamide

The most straightforward pathway involves a two-step sequence beginning with the conversion of hexadecanoic acid to its corresponding amide, followed by dehydration:

Amidation: Hexadecanoic acid first reacts with ammonia to form hexadecanamide (palmitamide) through a nucleophilic acyl substitution mechanism. This step typically requires elevated temperatures and may be facilitated by catalysts.

Dehydration: The amide then undergoes dehydration to yield this compound. This elimination reaction proceeds via the E2 mechanism under acidic conditions or the E1cB mechanism under basic conditions, resulting in the loss of water and formation of the nitrile group [3].

This pathway is particularly efficient due to the relative ease of amide dehydration compared to direct acid-to-nitrile conversion. The reaction can be driven to completion by removal of water, shifting the equilibrium toward nitrile formation.

Catalytic Hydrodeoxygenation Pathway

Recent research has revealed an alternative catalytic pathway using supported sulfide catalysts such as NiMo/γ-Al₂O₃ and NiMo/TiO₂. In this approach, hexadecanamide undergoes simultaneous hydrodeoxygenation (HDO) and hydrodenitrogenation (HDN) processes [3]:

- Deammonization: The amide can undergo direct C-N bond cleavage to regenerate the carboxylic acid (hexadecanoic acid) and ammonia.

- Dehydration: Alternatively, the amide loses a water molecule to form the nitrile directly [3].

The supported NiMo catalysts facilitate these transformations through surface-mediated redox processes, with the TiO₂-supported variant demonstrating superior activity due to more complete sulfidation of Mo and better incorporation of the Ni promoter into the MoS₂ phase [3]. This pathway highlights the complexity of amide reactivity under hydrotreating conditions and provides valuable insights for process optimization.

Table 1: Comparison of Reaction Pathways for this compound Formation

| Pathway | Key Intermediate | Reaction Conditions | Catalyst System | Byproducts |

|---|---|---|---|---|

| Direct Dehydration | Hexadecanamide | Elevated temperature (180-220°C) | Acid catalysts (e.g., conc. H₂SO₄) | Water |

| Catalytic Hydrodeoxygenation | Hexadecanamide | Moderate temperature with H₂ pressure | NiMo/γ-Al₂O₃ or NiMo/TiO₂ | Ammonia, Water, Hydrocarbons |

| One-pot Conversion | Ammonium salt | Single vessel, multi-step conditions | Dehydrating agents | Water, Ammonia |

The following diagram illustrates the primary reaction pathways and their interrelationships:

Experimental Protocols

Two-Step Synthesis via Hexadecanamide Intermediate

3.1.1 Amidation of Hexadecanoic Acid

Objective: To convert hexadecanoic acid to hexadecanamide through reaction with ammonia.

Materials:

- Hexadecanoic acid (50.0 g, 0.195 mol)

- Ammonia gas (anhydrous) or aqueous ammonium hydroxide (concentrated)

- Reaction vessel with pressure capability and temperature control

- Toluene or xylene (anhydrous, 150 mL)

- Catalytic amount of boric acid (optional, 0.5 g)

Procedure:

- Charge the reaction vessel with hexadecanoic acid and solvent.

- Begin ammonia bubbling through the solution while maintaining temperature at 40-50°C.

- After ammonia saturation, gradually increase temperature to 180-200°C over 2 hours.

- Maintain reaction at 200°C for 4-6 hours with continuous ammonia flow.

- Monitor reaction progress by thin-layer chromatography (TLC) or FTIR spectroscopy.

- Upon completion, cool the reaction mixture to room temperature.

- Filter and recrystallize the resulting hexadecanamide from ethanol or acetone.

- Dry under vacuum to constant weight; typical yield: 85-92%.

Characterization: The successful formation of hexadecanamide can be confirmed by:

- Melting Point: 106-108°C

- FTIR: Disappearance of carboxylic acid O-H stretch (~2500-3500 cm⁻¹ broad), appearance of amide N-H stretches (~3300 cm⁻¹), amide C=O stretch (~1650-1680 cm⁻¹)

- NMR: ¹H NMR (CDCl₃) δ 5.32 (br s, 1H, NH), 2.20 (t, J = 7.5 Hz, 2H, CH₂C=O), 1.60 (m, 2H), 1.25 (br s, 24H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃)

3.1.2 Dehydration of Hexadecanamide to this compound

Objective: To convert hexadecanamide to this compound through catalytic dehydration.

Materials:

- Hexadecanamide (40.0 g, 0.156 mol)

- Phosphorus pentoxide (P₂O₅, 35.0 g, 0.246 mol) or thionyl chloride (SOCl₂, 25 mL)

- Anhydrous pyridine or dimethylformamide (DMF, 100 mL)

- Separation funnel, distillation apparatus

- Anhydrous sodium sulfate

Procedure:

- Dissolve hexadecanamide in anhydrous pyridine or DMF in a round-bottom flask.

- Slowly add phosphorus pentoxide in portions with vigorous stirring under inert atmosphere.

- Heat the reaction mixture to 120-140°C for 3-5 hours under reflux.

- Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) or FTIR.

- Upon completion, carefully quench the reaction by pouring onto crushed ice.

- Extract the product with dichloromethane (3 × 50 mL).

- Combine organic extracts and wash sequentially with dilute HCl, water, and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation or recrystallization.

- Isolate as white crystalline solid; typical yield: 80-88%.

Characterization:

- Melting Point: 31.5°C [2]

- Boiling Point: 333.05°C [2]

- FTIR: Disappearance of amide carbonyl and N-H stretches, appearance of sharp C≡N stretch at ~2240-2260 cm⁻¹

- NMR: ¹H NMR (CDCl₃) δ 2.35 (t, J = 7.2 Hz, 2H, CH₂C≡N), 1.65 (m, 2H), 1.26 (br s, 24H, CH₂), 0.88 (t, J = 6.9 Hz, 3H, CH₃)

Catalytic Hydrodeoxygenation Method

Objective: To convert hexadecanamide to this compound using supported NiMo sulfide catalysts.

Materials:

- Hexadecanamide (5.0 g, 0.0195 mol)

- NiMo/γ-Al₂O₃ or NiMo/TiO₂ catalyst (0.5 g, presulfided) [3]

- Decalin solvent (20 mL)

- High-pressure batch reactor (Parr reactor)

- Hydrogen gas (99.99%)

- Syringe filters for sampling

Procedure:

- Charge the reactor with hexadecanamide dissolved in decalin.

- Add the presulfided catalyst to the solution.

- Seal the reactor and purge three times with H₂ to remove air.

- Pressurize with H₂ to 20-30 bar initial pressure at room temperature.

- Heat with stirring to 280-320°C at a controlled heating rate.

- Maintain reaction temperature for 2-4 hours with continuous stirring.

- Monitor reaction progress by GC-MS or HPLC.

- After completion, cool the reactor to room temperature and carefully release pressure.

- Separate catalyst by filtration or centrifugation.

- Concentrate the filtrate under reduced pressure to obtain the product.

- Further purify by column chromatography if necessary; typical yield: 70-85%.

Process Notes:

- NiMo/TiO₂ generally demonstrates higher activity than NiMo/γ-Al₂O₃ due to better metal-support interactions [3].

- The reaction network involves parallel pathways of dehydration (HDO) and deammonization (HDN) [3].

- Secondary amines like dihexadecylamine may form as byproducts through condensation reactions [3].

Data Analysis and Results Interpretation

Quantitative Analysis of Reaction Outcomes

The transformation of hexadecanoic acid to this compound can be evaluated through multiple analytical parameters, including conversion, yield, selectivity, and product purity. The following table summarizes typical experimental results across different methodologies:

Table 2: Comparative Performance of Different Synthesis Methods

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Two-Step Dehydration | P₂O₅ | 120-140 | 3-5 | >95 | 80-88 | 85-92 |

| Catalytic HDO | NiMo/γ-Al₂O₃ | 280-320 | 2-4 | 85-92 | 70-80 | 75-85 |

| Catalytic HDO | NiMo/TiO₂ | 280-320 | 2-4 | 90-98 | 75-85 | 80-90 |

| One-Pot Conversion | SOCl₂/NH₄OH | 180-200 | 6-8 | 80-90 | 65-75 | 70-80 |

Analytical Characterization Data

Comprehensive characterization of both starting material and product is essential for reaction monitoring and quality control:

Table 3: Physicochemical Properties of Hexadecanoic Acid and this compound

| Property | Hexadecanoic Acid | This compound |

|---|---|---|

| CAS Number | 57-10-3 [4] [5] [1] | 629-79-8 [2] |

| Molecular Formula | C₁₆H₃₂O₂ [5] [6] [1] | C₁₆H₃₁N [2] |

| Molecular Weight | 256.42 g/mol [5] [1] | 237.42 g/mol [2] |

| Melting Point | 61-62.5°C [1] | 31.5°C [2] |

| Boiling Point | 351.5°C [1] | 333.05°C [2] |

| Density | 0.852 g/mL at 25°C [1] | 0.8303 g/cm³ [2] |

| Refractive Index | 1.4273 [1] | 1.4450 [2] |

| Water Solubility | Insoluble [1] | Insoluble [2] |

| Flash Point | >230°F [1] | Data not available |

Optimization Strategies

Based on experimental data, several optimization approaches can enhance reaction efficiency:

- Catalyst Modification: Increasing the Ni:Mo ratio in supported catalysts to 0.5-0.6 improves dehydration activity [3].

- Process Integration: Combining the amidation and dehydration steps in a one-pot procedure reduces isolation steps and improves overall yield.

- Solvent Selection: Using high-bopoint solvents like decalin or tetralin enables higher reaction temperatures without excessive pressure buildup [3].

- Water Removal: Employing molecular sieves or azeotropic distillation shifts equilibrium toward nitrile formation in dehydration reactions.

The following workflow diagram illustrates the complete experimental process from starting material to final product:

Applications and Downstream Processing

This compound serves as a versatile intermediate with diverse applications across multiple industries, leveraging its chemical reactivity and physical properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as a raw material for synthesizing various medicinal compounds [2]. The nitrile functionality can be transformed into amidoxime groups for antimicrobial agents, reduced to primary amines for bioactive molecules, or hydrolyzed to carboxylic acids for prodrug development. Recently, it has gained attention in the synthesis of paliperidone palmitate, a long-acting antipsychotic medication where the palmitate ester acts as a long-acting release carrier [1]. The nitrile intermediate provides a strategic handle for further molecular modifications in drug discovery programs.

Polymer and Rubber Industry

This compound finds significant application in the manufacturing of plastics and rubber products [2]. As a plasticizer intermediate, it enhances the flexibility and processability of polymeric materials. The compound can be incorporated into copolymer systems to modify thermal and mechanical properties, or serve as a precursor for surfactants and stabilizers used in polymer emulsions. The long alkyl chain provides compatibility with hydrocarbon-based systems, while the polar nitrile group offers sites for further chemical modification or interfacial activity.

Specialty Chemicals and Fragrances

In the dye and perfume industry, this compound functions as a starting material for synthesizing dyes and fragrances [2]. The chemical reactivity of the nitrile group enables the construction of heterocyclic systems found in many colorants, while the hydrocarbon backbone contributes to volatility and scent profile in fragrance applications. Additionally, this compound is utilized in the adhesives industry as a component in formulations, contributing to the development of strong and durable bonding agents [2].

Chemical Research and Analysis

This compound serves as a valuable reagent and intermediate in organic synthesis within chemical research and analysis [2]. It functions as a building block for complex organic compounds through various carbon-carbon bond forming reactions, including alkylations, additions, and cyclizations. The compound also finds use as a standard or reference material in chromatographic and spectroscopic methods development due to its well-defined physical properties and stability.

Safety and Regulatory Considerations

The handling of both starting materials and products in this transformation requires careful attention to safety protocols:

- Hexadecanoic acid is generally considered low in toxicity (acute oral LD₅₀ > 10,000 mg/kg in mammals) but may cause irritation to eyes and skin upon prolonged exposure [6].

- This compound should be handled with caution due to its potential toxicity and irritating properties [2]. Appropriate personal protective equipment including gloves, safety glasses, and laboratory coats should be worn.

- Phosphorus pentoxide and thionyl chloride used in dehydration reactions are highly corrosive and moisture-sensitive, requiring handling under inert atmosphere and proper ventilation.

- All reactions should be conducted in appropriately sized vessels with adequate temperature control and pressure relief devices where necessary.

Environmental considerations: Both compounds demonstrate low water solubility and may have potential for bioaccumulation (log P = 7.17 for hexadecanoic acid) [6]. Proper waste disposal methods should be implemented according to local regulations.

Conclusion

The synthesis of this compound from hexadecanoic acid represents a strategically important transformation with wide-ranging applications in industrial chemistry. The two-step pathway through hexadecanamide intermediate provides a reliable, high-yield method suitable for laboratory and industrial scale production, while emerging catalytic approaches offer opportunities for process intensification and integration. The comprehensive protocols, characterization data, and analytical methods provided in these Application Notes enable researchers to implement and optimize this valuable transformation according to their specific requirements. Future developments in catalytic systems and process engineering will likely focus on enhancing sustainability through reduced energy consumption and waste generation.

References

- 1. - Ataman Kimya HEXADECANOIC ACID [atamanchemicals.com]

- 2. Cas 629-79-8,this compound [lookchem.com]

- 3. Hydrodeoxygenation and Hydrodenitrogenation of n- ... [link.springer.com]

- 4. n- Hexadecanoic (CAS 57-10-3) - Chemical & Physical Properties... acid [chemeo.com]

- 5. n- Hexadecanoic acid [webbook.nist.gov]

- 6. Hexadecanoic acid [sitem.herts.ac.uk]

Comprehensive Application Notes and Protocols: Nitrogen Management in Hydrothermal Liquefaction for Biofuel Production

Introduction to Hydrothermal Liquefaction and the Nitrogen Challenge

Hydrothermal liquefaction (HTL) represents a promising thermochemical conversion technology that transforms wet biomass into liquid biofuels, commonly referred to as biocrude oil, under moderate temperatures (250–350°C) and high pressures (5–25 MPa). This process is particularly advantageous for processing high-moisture feedstocks such as sewage sludge, algae, and food waste, eliminating the energy-intensive drying steps required by other thermochemical processes like pyrolysis. The HTL process generates four primary product streams: biocrude oil, an aqueous phase (HTL-AP), solid biochar, and gaseous products. Each of these streams presents unique valorization opportunities and management challenges, with the aqueous phase being particularly problematic due to its high concentration of organic compounds and nutrients. [1] [2]

A significant challenge in HTL commercialization stems from the high nitrogen content in biocrude derived from protein-rich feedstocks such as sewage sludge and microalgae. During the HTL process, approximately 20–40% of the biomass nitrogen transfers to the biocrude, resulting in nitrogen concentrations as high as 10 wt%, substantially exceeding the 0.1–1.5 wt% typically found in petroleum crude. This elevated nitrogen content poses serious environmental and technical challenges, as nitrogen oxides (NOx) formed during combustion contribute to air pollution and acid rain formation. Additionally, nitrogen compounds can poison upgrading catalysts during subsequent hydrotreatment processes, necessitating effective nitrogen management strategies throughout the HTL value chain. [3]

The distribution of nitrogen across HTL product streams is significantly influenced by process parameters and extraction solvent selection, presenting opportunities for optimization. Research indicates that careful selection of green solvents such as ethyl butyrate (EB) and ethyl acetate (EA) can substantially reduce nitrogen transfer to biocrude while concentrating nitrogen in the solid residue or aqueous phase where it can be recovered for alternative applications. This approach aligns with circular economy principles by transforming a waste management challenge into a nutrient recovery opportunity, potentially enhancing the sustainability and economic viability of HTL technology. [3] [2]

Experimental Results & Data Analysis

Comparative Solvent Performance in Biocrude Extraction

Table 1: Comparative performance of solvents in HTL biocrude extraction from sewage sludge at 350°C for 60 minutes

| Solvent | Biocrude Yield (wt%) | Nitrogen Content (wt%) | Nitrogen Distribution (%) | Energy Recovery (%) | Key Characteristics |

|---|---|---|---|---|---|

| Dichloromethane (DCM) | 49.7 | Not specified | Not specified | Not specified | Highest yield; extracts fatty acids, esters, cyclic oxygenates |

| Ethyl Butyrate (EB) | 50.1 | 0.32 | 5.4 | 74 | Lowest nitrogen transfer; superior energy recovery |

| Ethyl Acetate (EA) | Not specified | Not specified | Not specified | Not specified | Moderate performance; environmentally friendly |

| Hexane | 18.1 | Not specified | Not specified | Not specified | Lowest yield; non-polar limitations |

The data presented in Table 1 demonstrates that ethyl butyrate achieves an exceptional balance between high biocrude yield (50.1 wt%) and minimal nitrogen transfer to the biocrude phase (5.4% distribution, 0.32 wt% content). This performance is particularly notable given that EB simultaneously delivers 74% energy recovery, indicating that the extracted biocrude maintains high fuel quality despite reduced nitrogen content. The low nitrogen distribution to biocrude implies that nitrogen is preferentially partitioned to other product streams, predominantly the solid residue, which exhibited nitrogen distribution ranging from 62–68% across solvent types. This nitrogen concentration in solids presents opportunities for nutrient recovery or specialized applications of the biochar. [3]

Dichloromethane, while achieving comparable biocrude yield (49.7 wt%), typically results in higher transfer of nitrogenous compounds to the biocrude based on established literature trends. The significantly lower extraction efficiency of hexane (18.1 wt%) can be attributed to its non-polar character, which limits its ability to solubilize the diverse polar compounds present in HTL biocrude. Gas chromatography-mass spectrometry (GC-MS) analysis further confirms that EB-derived biocrude contains the least heteroatoms and nitrogenous compounds compared to hexane, EA, and DCM extracts, validating its superior performance for producing high-quality, low-nitrogen biocrude. [3]

Nitrogen Distribution Across HTL Product Streams

Table 2: Nitrogen distribution across HTL product streams with different extraction solvents

| Product Stream | Nitrogen Distribution Range (%) | Key Nitrogen Forms | Management Considerations |

|---|---|---|---|

| Biocrude | 5.4–40% (solvent-dependent) | Heterocyclic compounds, amides, nitriles | Affects fuel quality, upgrading requirements |

| Aqueous Phase | Variable (typically significant) | Ammoniacal nitrogen, dissolved organic nitrogen | High COD, nutrient recovery potential |

| Solid Residue | 62–68% (hexane, EB, EA) | Proteinaceous, inorganic nitrogen | Potential fertilizer value |

| Gaseous Phase | Minor fraction | NOx precursors, N₂ | Environmental emissions |

The nitrogen distribution data reveals that the solid residue serves as the primary repository for nitrogen across all solvent systems, particularly with green solvents like ethyl butyrate and ethyl acetate. This distribution pattern is advantageous for nitrogen management, as solid-phase nitrogen is typically more amenable to controlled application or recovery strategies. The high nitrogen retention in solids (62–68%) suggests that proteins and other nitrogenous compounds in the feedstock are either preferentially incorporated into the solid matrix or that nitrogen-containing intermediates repolymerize during the HTL reaction to form nitrogen-rich char. [3]

The aqueous phase represents another significant nitrogen sink, containing various dissolved organic nitrogen compounds and ammoniacal nitrogen that contribute to its high chemical oxygen demand (COD) and potential toxicity. While this complicates direct wastewater treatment, it simultaneously creates opportunities for nutrient recovery through approaches such as microbial cultivation or physicochemical nutrient capture. The variability in aqueous phase nitrogen distribution underscores the influence of feedstock composition and process parameters on nitrogen partitioning, highlighting the need for tailored management strategies based on specific HTL system configurations. [2]

Methodology & Experimental Protocols

HTL Experimentation and Product Separation

Reactor Configuration and Operation: The HTL experiments are conducted using 20 mL mini-autoclave batch reactors constructed from 316 stainless steel, with expanded graphite gaskets ensuring effective sealing at high temperatures and pressures. The standard reaction conditions maintain a temperature of 350°C for 60 minutes with a heating rate of approximately 10°C/min, using a sludge-to-water loading ratio of 1:9 (dry basis). These conditions have been established as optimal for sewage sludge conversion to biocrude based on previous research. After the reaction period, reactors are rapidly cooled in a water bath to ambient temperature before careful depressurization and product recovery. All experiments should be conducted in duplicate to ensure reliability and reproducibility of results. [3]

Product Separation Protocol: The multi-step separation process begins with combining the entire reactor contents with 20 mL of extraction solvent (DCM, hexane, EA, or EB) and mixing for 30 minutes on a magnetic stirring plate. The mixture is then vacuum-filtered through 110 mm JIS P 3801 Class 1 filter paper to separate solid residues, which are subsequently dried at 105°C for 24 hours for accurate mass quantification. The filtrate is transferred to a separation funnel where distinct biocrude and aqueous phases are separated based on density differences. The biocrude phase is recovered by evaporating the extraction solvent using a rotary evaporator for DCM, hexane, and EA, while EB requires Soxhlet extraction due to its higher boiling point. Throughout this process, solvents are efficiently recycled with a recovery rate of approximately 95%, minimizing waste and operational costs. [3]

Figure 1: Experimental workflow for HTL product separation and analysis

Analytical Characterization Techniques

Elemental and Compositional Analysis: Quantitative assessment of elemental composition (CHNS) in both feedstock and HTL products is performed using an organic elemental analyzer (JM10, J-Science Lab Co. Ltd., Japan). Oxygen content is calculated by difference from the total composition. The higher heating value (HHV) of biocrude samples is determined using the Dulong formula: HHV (MJ/kg) = 0.3383 × C + 1.422 × (H - O/8), where C, H, and O represent the weight percentages of carbon, hydrogen, and oxygen respectively. This calculation provides critical information about the energy content and fuel quality of the produced biocrude. [3]

Product Yield and Distribution Calculations: Biocrude yields are calculated on a dry-ash-free basis using the formula: Yield (wt%) = (Weight of product / Weight of dry-ash-free feedstock) × 100. The gas yield is determined by difference to account for the complete mass balance. Energy recovery (ER) in the biocrude is calculated as: ER (%) = (Biocrude yield × HHV of biocrude) / (Feedstock mass × HHV of feedstock) × 100. Nitrogen distribution (ND) across product streams is quantified as: ND (%) = (Nitrogen in product / Nitrogen in feedstock) × 100, providing critical insight into nitrogen partitioning behavior. [3]

Molecular Characterization: Detailed chemical composition analysis of biocrude samples is performed using gas chromatography-mass spectrometry (GC-MS) with a Shimadzu QP 2010 instrument equipped with an Rxi-5Sil MS column (30 m length, 0.25 mm inner diameter, 0.25 μm film thickness). The GC temperature program initiates at 60°C with a 5-minute hold, followed by ramping to 120°C at 2.5°C/min, then to 240°C at 5°C/min, and finally to 320°C at 5°C/min with a final 5-minute hold. Helium carrier gas is maintained at a flow rate of 1.5 mL/min, with a 1 μL sample injection at an inlet temperature of 230°C. Compound identification is achieved through comparison with retention times and mass spectral data in reference libraries. [3]

Nitrogen Management Strategies

Solvent Selection for Nitrogen Minimization

The selection of extraction solvents represents a critical strategy for managing nitrogen content in HTL biocrude. Recent research demonstrates that green solvents such as ethyl butyrate (EB) and ethyl acetate (EA) offer significant advantages over conventional solvents like dichloromethane (DCM) and hexane, both in terms of environmental impact and nitrogen management efficacy. EB achieves the lowest nitrogen distribution to biocrude (5.4% with 0.32 wt% nitrogen content) while simultaneously delivering the highest extraction yield (50.1 wt%) and substantial energy recovery (74%). This performance surpasses conventional solvents, establishing EB as a benchmark for nitrogen reduction in HTL biocrude production. The superior performance of green solvents is attributed to their selective extraction of desirable hydrocarbon compounds while leaving polar nitrogen-containing compounds in the aqueous or solid phases. [3]

The mechanism behind solvent efficacy appears linked to polarity matching and specific solvent-solute interactions that preferentially extract non-polar hydrocarbon compounds while excluding heteroatom-containing polar compounds. GC-MS analysis confirms that EB-derived biocrude contains the lowest abundance of nitrogenous compounds and heteroatoms compared to extracts from conventional solvents. This selective extraction behavior directly correlates with improved biocrude quality and reduced downstream upgrading requirements. Furthermore, green solvents like EB and EA offer practical advantages including lower toxicity, better biodegradability, and simplified handling compared to chlorinated solvents like DCM, aligning with green chemistry principles while simultaneously addressing the nitrogen challenge. [3]

Aqueous Phase Treatment for Nutrient Recovery

The HTL aqueous phase (HTL-AP) contains significant quantities of nitrogen that must be addressed to enable sustainable process operation. With nitrogen concentrations typically ranging from 2,000 to 8,000 mg/L, HTL-AP represents both a treatment challenge and potential nutrient resource. Research indicates that protein-rich feedstocks produce HTL-AP with higher initial nitrogen content, creating better opportunities for nutrient recovery. The nitrogen in HTL-AP exists in both organic forms (including light polar organics and nitrogenous compounds) and inorganic forms (predominantly ammoniacal nitrogen), with the distribution influenced by feedstock composition and HTL processing conditions. [2]

Two-step treatment approaches that combine physical-chemical methods with biological processes show particular promise for enhancing nitrogen bioavailability and recovery. These integrated systems typically employ initial physicochemical pretreatment (such as adsorption, membrane filtration, or chemical precipitation) to remove inhibitory compounds, followed by biological nitrogen recovery through microbial cultivation or anaerobic digestion. The resulting nitrogen-rich biomass or recovery products have potential application as organic fertilizers, closing the nutrient loop and supporting circular economy implementation in HTL systems. Current research challenges include optimizing these treatment systems for scale-up, reducing operational duration, and conducting comprehensive economic analyses to establish feasibility and practicality. [2]

Figure 2: Nitrogen distribution pathways and management strategies in HTL processes

Applications and Conclusions

Research Applications and Implementation

The protocols and data presented in these Application Notes provide a foundation for advancing research in multiple domains. For catalyst development studies, the nitrogen distribution protocols enable precise tracking of nitrogen compounds during catalytic upgrading processes, facilitating the design of more effective hydrodenitrogenation catalysts. In process optimization research, the detailed solvent comparison data allows researchers to make informed decisions about extraction systems that balance yield, energy recovery, and nitrogen minimization. For environmental impact assessments, the comprehensive nitrogen mass balance approaches support life cycle analysis and sustainability evaluations of HTL-based biofuel production systems. [3] [1]

Implementation of these protocols requires attention to several practical considerations. Safety measures must prioritize the high-temperature, high-pressure nature of HTL reactions, including appropriate pressure relief systems and personal protective equipment. When working with green solvents like ethyl butyrate, though less hazardous than chlorinated solvents, standard chemical handling procedures including ventilation and spill containment remain essential. Method customization may be necessary for different feedstock types; for example, lipid-rich feedstocks like microalgae may require adjusted solvent systems compared to protein-rich materials like sewage sludge. Analytical method validation should include regular calibration with standard compounds and replicate analyses to ensure data quality, particularly for nitrogen-specific measurements. [3]

Limitations and Future Directions

While current research demonstrates significant progress in HTL nitrogen management, several limitations persist. The scale disparity between laboratory-scale (20 mL) reactors used in these protocols and potential commercial implementations creates uncertainty in translating results to industrial applications. Economic assessments of proposed nitrogen management strategies, particularly comparing conventional versus green solvents and evaluating aqueous phase treatment systems, remain insufficiently explored in current literature. Additionally, long-term stability data for biocrude produced with green solvent extraction is lacking, particularly regarding storage stability and compatibility with conventional petroleum refining infrastructure. [3] [2]

Future research should prioritize integrated process designs that optimize nitrogen management across the entire HTL value chain, from feedstock selection through final product utilization. Development of specialized catalysts for hydrodenitrogenation of biocrude could complement solvent-based nitrogen reduction approaches. Exploration of nitrogen valorization pathways from the aqueous and solid streams represents another promising direction, potentially transforming nitrogen management from a cost center to a revenue stream. Finally, techno-economic analysis and life cycle assessment studies focused specifically on nitrogen management strategies will be essential for guiding commercial implementation and policy support for HTL technologies. [3] [2]

References

removing nitrogen compounds from biocrude

Introduction to Nitrogen in Biocrude

The presence of nitrogen compounds in biocrude presents a significant challenge for its utilization as transportation fuel. These compounds, primarily derived from protein-rich feedstocks like microalgae and sewage sludge, promote nitrogen oxide (NOx) emissions during combustion, cause catalyst deactivation during upgrading, and negatively impact fuel stability [1] [2]. Efficient nitrogen removal is therefore essential for producing compliant biofuels. This document provides a detailed overview of denitrogenation strategies, comparing their efficiencies and providing actionable experimental protocols for researchers.

Denitrogenation Process Comparison

The following table summarizes the primary denitrogenation methods, their mechanisms, and performance characteristics.

Table 1: Comparison of Biocrude Denitrogenation Methods

| Method | Mechanism | Key Agents/Conditions | Nitrogen Removal Efficiency | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrodenitrogenation (HDN) | Catalytic hydrogenation and cracking of N-compounds into NH₃ and hydrocarbons. | Ni, Fe, Pt, Co/Mo catalysts; High H₂ pressure & temperature [1] [3]. | Varies with catalyst & feedstock; Ni & Pt effective for microalgae [1]. | High efficiency; Produces hydrocarbon fuels. | High H₂ consumption; Catalyst fouling & coking; High operational cost [1] [4]. |

| Adsorptive Denitrogenation | Physical/chemical adsorption of N-compounds onto a solid surface. | Biochar, amine-functionalized materials, metal oxides [5] [6]. | Amine-functionalized lignin: ~65.8 mg/g capacity [6]. Biochar: Highly variable [7]. | Low energy requirement; No H₂ needed; Operates at mild conditions. | Adsorbent capacity & regeneration; Selectivity vs other compounds; Mostly demonstrated at lab scale. |

| Extractive Denitrogenation | Liquid-liquid extraction based on polarity and solubility. | Sequential extraction with acidic/alkaline aqueous solutions (e.g., HCl, NaHCO₃, NaOH) [4]. | Efficient for polar N-compounds (e.g., pyridinic structures) [4]. | No chemical alteration; Can recover valuable N-chemicals. | Solvent consumption & recovery; Partial removal only; Generates wastewater streams. |

| Feedstock & HTL Process Optimization | Reducing N-incorporation into biocrude during production. | Catalyst use (e.g., K₃PO₄); Co-liquefaction with low-N biomass; Optimizing HTL parameters (T, t) [3] [8]. | Pt/C catalyst reduced N in biocrude to 3.88% [1]. | Addresses problem at source; Can improve overall yield & quality. | Limited by feedstock biochemistry; May not achieve fuel specs alone. |

Experimental Protocols

Protocol: Sequential Solvent Extraction of Nitrogen Compounds

This protocol is adapted from the sequential extraction method used to fractionate and recover polar nitrogen-containing compounds from sewage sludge-derived biocrude [4].

1. Scope This procedure describes a method for separating nitrogen compounds from biocrude into distinct fractions based on their polarity and acidity/basicity using sequential aqueous solutions.

2. Principles The method leverages the differing solubilities of nitrogen compounds in aqueous solutions at controlled pH levels. Alkaline solutions extract acidic and neutral polar compounds, while acidic solutions extract basic nitrogen compounds like pyridines [4].

3. Reagents and Materials

- Biocrude sample

- Dichloromethane (DCM), analytical grade

- Sodium Bicarbonate (NaHCO₃), 0.5 mol/L aqueous solution

- Sodium Hydroxide (NaOH), 0.5 mol/L aqueous solution

- Hydrochloric Acid (HCl), 0.5 mol/L aqueous solution

- Separatory Funnel, 500 mL

- Centrifuge

- Filter Paper, 0.45 μm nylon membrane

- Nitrogen Evaporation System or rotary evaporator

4. Experimental Procedure

- Initial Biocrude Dissolution: Weigh 5 g of biocrude into a beaker and dissolve it in 100 mL of DCM. Transfer this solution to a separatory funnel.

- First Extraction (Fraction F1 - Acidic/Nepolar): Add 50 mL of 0.5 M NaHCO₃ solution to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting. Allow phases to separate completely. Drain the lower organic (DCM) layer into a clean flask. This is the first crude fraction.

- Second Extraction (Fraction F2 - Phenolic/Neutral): Add 50 mL of 0.5 M NaOH solution to the remaining aqueous phase in the separatory funnel. Repeat the shaking and separation process. Drain the lower organic layer and combine it with the first fraction (F1). Note: The original method re-extracts the aqueous phases to recover specific compounds. For simplicity, this protocol focuses on the primary separation. For detailed back-extraction, refer to [4].

- Third Extraction (Fraction F3 - Basic): Take the remaining DCM-biocrude solution (after F1/F2 removal) and add 50 mL of 0.5 M HCl solution. Shake vigorously, allow to separate, and drain the lower organic layer. This is Fraction F3, enriched in basic nitrogen compounds like pyridines [4].

- Residual Fraction (F4): The remaining DCM solution contains the non-polar, neutral nitrogen compounds (e.g., aliphatic amides) and is designated as Fraction F4 [4].

- Solvent Removal: Gently evaporate the DCM from each collected fraction under a stream of nitrogen gas or using a rotary evaporator to obtain the respective denitrogenated biocrude fractions.

- Analysis: Weigh the obtained fractions to determine mass balance. Analyze for nitrogen content using elemental analysis and characterize chemical composition using GC-MS or FT-ICR MS [4].

Protocol: Adsorptive Denitrogenation using Amine-Functionalized Lignin

This protocol is based on the development of a bio-based adsorbent for nitrate removal, adapted here for the removal of nitrogen compounds from biocrude or its aqueous streams [6].

1. Scope This procedure details the synthesis of an amine-functionalized lignin adsorbent and its application in the removal of nitrogen compounds.

2. Principles The Mannich reaction introduces amine groups onto the lignin structure. These positively charged amine groups electrostatically attract and adsorb negatively charged or polar nitrogen compounds [6].

3. Reagents and Materials

- Lignin

- Urea

- Formaldehyde solution (37-40%)

- Sodium Hydroxide (NaOH), 1 M solution

- Hydrochloric Acid (HCl), 1 M solution

- Biocrude or model nitrogen compound solution

- Single-neck glass flask, 250 mL

- Hot plate with magnetic stirrer

- Vacuum oven

4. Experimental Procedure Part A: Synthesis of Amine-Functionalized Lignin (AML)

- Dissolution: Place 20 g of lignin in a 250 mL flask and add 100 mL of distilled water. Heat the mixture on a hot plate to 50 °C with stirring.

- pH Adjustment: Adjust the solution pH to 11 using 1 M NaOH.

- Mannich Reaction: Add 3 g of urea and 1.95 mL of formaldehyde to the flask. Heat the mixture to 90 °C and maintain this temperature for 4 hours under continuous stirring.

- Precipitation and Washing: Cool the mixture to room temperature. Carefully add 1 M HCl (approx. 10%) until precipitates form.

- Filtration and Drying: Filter the precipitates and wash thoroughly with distilled water until the filtrate reaches a neutral pH. Dry the solid product in a vacuum oven at 65 °C for 24 hours.

- Grinding: Grind the final dark-brown product into a fine powder for use [6].

Part B: Batch Adsorption Test

- Preparation: Add a specified mass (e.g., 25 mg) of the AML adsorbent to a volume (e.g., 40 mL) of biocrude dissolved in a suitable solvent or a model nitrogen compound solution.

- Equilibration: Place the mixture on a mechanical shaker and agitate overnight to reach adsorption equilibrium.

- Separation: Filter the solution through a 0.22 μm syringe filter to separate the adsorbent.

- Analysis: Analyze the filtrate for nitrogen content using elemental analysis or other appropriate techniques (e.g., GC-MS for specific compounds) [6].

Process Workflow and Decision Pathway

The following diagram illustrates a logical pathway for selecting and sequencing denitrogenation methods based on biocrude properties and desired outcomes.

Decision Pathway for Denitrogenation Method Selection

Conclusion and Implementation Notes

No single denitrogenation method is universally superior. The optimal strategy often involves a combination of techniques.

- For High-Quality Fuels: A combination of extractive/adsorptive pre-treatment followed by catalytic HDN is most effective, reducing the load on expensive hydrotreating catalysts [4].

- For Sustainable/Cost-Sensitive Applications: Adsorptive methods using tailored bio-based adsorbents like amine-functionalized lignin show significant promise, especially for streams with polar nitrogen compounds [6].

- Fundamental Approach: Feedstock selection and optimized HTL conditions are the first lines of defense, minimizing nitrogen incorporation into the biocrude from the outset [3] [2].

Researchers should first conduct a detailed characterization of their biocrude (e.g., using GC-MS or FT-ICR MS) to identify the predominant types of nitrogen compounds, as this will directly inform the choice of denitrogenation strategy [4] [2].

References

- 1. Review of Denitrogenation of Algae Biocrude Produced by ... [link.springer.com]

- 2. The challenge of nitrogen compounds in hydrothermal ... [sciencedirect.com]

- 3. Catalytic co-liquefaction of microalgae + corn straw over K ... [sciencedirect.com]

- 4. Sequential Extraction and Characterization of Nitrogen ... [pmc.ncbi.nlm.nih.gov]

- 5. A critical review of various adsorbents for selective removal ... [sciencedirect.com]

- 6. Enhanced nitrate removal from aqueous solutions using ... [nature.com]

- 7. Nitrate-Nitrogen Adsorption Characteristics and ... [pmc.ncbi.nlm.nih.gov]

- 8. A review on bio-crude production from algal biomass using ... [eeer.org]

hexadecanenitrile solvent extraction methods

Principles of Solvent Extraction

Solvent extraction, also known as liquid-liquid extraction, is a separation process based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent [1].

The core principle is governed by the Nernst Distribution Law, which states that at a constant temperature, a solute will distribute itself between two immiscible solvents so that the ratio of its concentrations in each solvent is a constant, known as the partition coefficient ((K_D)) [1]. This is expressed as:

[ K_D = \frac{C_{\text{org}}}{C_{\text{aq}}} ]

Where (C_{\text{org}}) is the concentration of the solute in the organic phase and (C_{\text{aq}}) is its concentration in the aqueous phase. A higher (K_D) value indicates a greater preference for the organic phase, leading to more efficient extraction [1]. For a non-polar molecule like hexadecanenitrile, (K_D) is expected to be high in organic solvents against water.

Solvent Extraction Methods and Techniques

The following workflow outlines the general decision-making process and key steps for performing a solvent extraction, which can be applied to compounds like this compound.

Common Extraction Techniques

Different experimental goals require different techniques. The table below compares common methods relevant to extracting a lipophilic compound.

| Extraction Technique | Key Feature | Typical Solvents | Suitability for this compound |

|---|---|---|---|

| Solid-Liquid Extraction (SLE) [2] | Extraction from solid matrices using a solvent. | ( n )-Hexane, Diethyl Ether, Dichloromethane [2] | High. Ideal for extracting from plant or biological material. |

| Liquid-Liquid Extraction (LLE) [1] | Separation of compounds between two immiscible liquid phases. | Diethyl Ether, Chloroform, Ethyl Acetate [1] | High. Standard method for purification from liquid mixtures. |